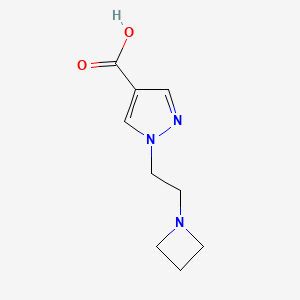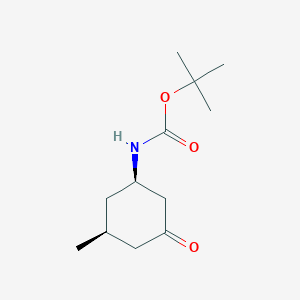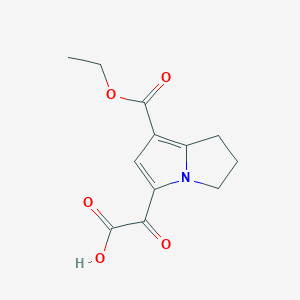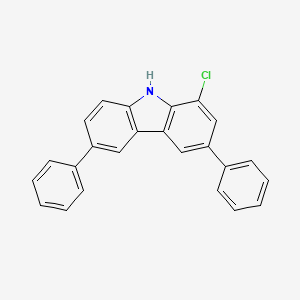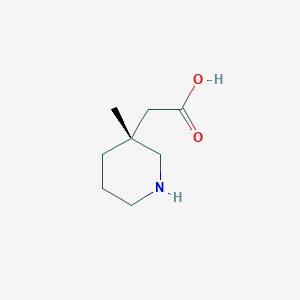
(R)-2-(3-Methylpiperidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Methylpiperidin-3-yl)acetic acid is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methylpiperidin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Methylation: The 3-position of the piperidine ring is methylated using reagents like methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Methylpiperidin-3-yl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methylpiperidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(3-Methylpiperidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of ®-2-(3-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Methylpiperidin-3-yl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.
2-(3-Methylpiperidin-3-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
3-Methylpiperidine: The parent compound without the acetic acid moiety.
Uniqueness
®-2-(3-Methylpiperidin-3-yl)acetic acid is unique due to its specific chiral configuration and the presence of both the piperidine ring and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(3R)-3-methylpiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(5-7(10)11)3-2-4-9-6-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
UKFPNCACGJQYBD-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@]1(CCCNC1)CC(=O)O |
Canonical SMILES |
CC1(CCCNC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
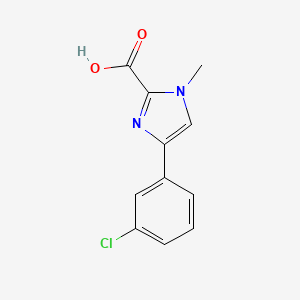
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)


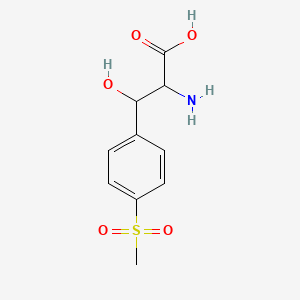
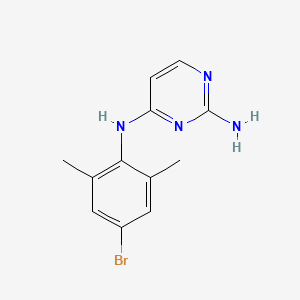

![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)
